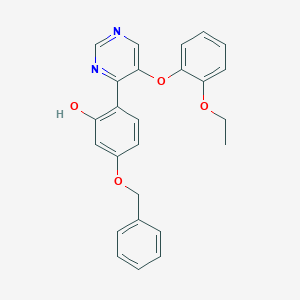

5-(Benzyloxy)-2-(5-(2-ethoxyphenoxy)pyrimidin-4-yl)phenol

Description

5-(Benzyloxy)-2-(5-(2-ethoxyphenoxy)pyrimidin-4-yl)phenol is a pyrimidine-based phenolic compound with a benzyloxy group at position 5 of the benzene ring and a substituted pyrimidine moiety at position 2. The pyrimidine ring is further functionalized with a 2-ethoxyphenoxy group at position 5, contributing to its unique electronic and steric properties. This compound is of interest in medicinal chemistry due to the structural versatility of pyrimidines in drug design, particularly in targeting enzymes or receptors involved in inflammation, cancer, or infectious diseases .

Propriétés

IUPAC Name |

2-[5-(2-ethoxyphenoxy)pyrimidin-4-yl]-5-phenylmethoxyphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O4/c1-2-29-22-10-6-7-11-23(22)31-24-15-26-17-27-25(24)20-13-12-19(14-21(20)28)30-16-18-8-4-3-5-9-18/h3-15,17,28H,2,16H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDGPQPFEQHMGKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OC2=CN=CN=C2C3=C(C=C(C=C3)OCC4=CC=CC=C4)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzyloxy)-2-(5-(2-ethoxyphenoxy)pyrimidin-4-yl)phenol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzyloxyphenol intermediate, which is then subjected to a series of reactions to introduce the pyrimidinyl and ethoxyphenoxy groups. Key steps in the synthesis may include:

Benzylation: The phenol group is benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

Pyrimidinylation: The benzyloxyphenol is reacted with a pyrimidine derivative under conditions that facilitate the formation of the pyrimidinyl linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and purification techniques such as chromatography and recrystallization.

Analyse Des Réactions Chimiques

Types of Reactions

5-(Benzyloxy)-2-(5-(2-ethoxyphenoxy)pyrimidin-4-yl)phenol can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced under specific conditions to modify the functional groups.

Substitution: The benzyloxy and ethoxyphenoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halides, acids, and bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups.

Applications De Recherche Scientifique

5-(Benzyloxy)-2-(5-(2-ethoxyphenoxy)pyrimidin-4-yl)phenol has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

Industry: Used in the development of advanced materials and as a precursor for specialty chemicals.

Mécanisme D'action

The mechanism by which 5-(Benzyloxy)-2-(5-(2-ethoxyphenoxy)pyrimidin-4-yl)phenol exerts its effects depends on its interaction with molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved vary based on the context of its application, such as in medicinal chemistry or biological research.

Comparaison Avec Des Composés Similaires

Structural Features and Substituent Effects

The compound’s pyrimidine core and phenolic substituents distinguish it from analogs. Key comparisons include:

Key Observations :

- The target compound’s ethoxyphenoxy substituent introduces steric bulk and electron-donating effects, contrasting with the bromine in (electron-withdrawing) or the amino groups in (hydrogen-bond donors).

- The benzyloxy group is a common feature in analogs, suggesting its role in enhancing lipophilicity and metabolic stability .

Reactivity Comparison :

- Bromine in allows for versatile functionalization (e.g., cross-coupling), whereas the target compound’s ethoxyphenoxy group may limit further derivatization due to steric hindrance.

Activity Gaps :

- Limited data exist on the target compound’s specific biological activity. Its ethoxyphenoxy group may confer unique selectivity compared to bromine or sulfonamide analogs.

Activité Biologique

5-(Benzyloxy)-2-(5-(2-ethoxyphenoxy)pyrimidin-4-yl)phenol is a complex organic compound that has shown potential in various biological applications due to its unique structural properties. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a benzyloxy group attached to a phenol ring , which is further linked to a pyrimidinyl group substituted with an ethoxyphenoxy moiety . This intricate arrangement contributes to its distinct chemical reactivity and potential biological activities.

The biological effects of 5-(Benzyloxy)-2-(5-(2-ethoxyphenoxy)pyrimidin-4-yl)phenol are primarily attributed to its ability to interact with specific molecular targets. These interactions can modulate enzyme activities and influence various biological pathways. The exact mechanisms remain under investigation, but preliminary data suggest involvement in:

- Enzyme Inhibition: Potential inhibition of key enzymes involved in metabolic pathways.

- Receptor Modulation: Interaction with cellular receptors that may alter signaling cascades.

Anticancer Potential

Research has indicated that compounds structurally similar to 5-(Benzyloxy)-2-(5-(2-ethoxyphenoxy)pyrimidin-4-yl)phenol exhibit significant anticancer activity. For instance, derivatives have been evaluated for their cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer) cells.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5a | MCF-7 | 0.37 |

| 5g | HeLa | 0.73 |

| 5k | A549 | 0.95 |

These findings suggest that the compound may induce apoptosis and inhibit cell proliferation, making it a candidate for further development as an anticancer agent .

Enzyme Inhibition Studies

The compound's structural features suggest potential inhibitory effects on enzymes such as Monoamine Oxidase B (MAO-B). In studies involving similar compounds, selective MAO-B inhibitors have demonstrated significant neuroprotective effects, highlighting the importance of this pathway in neurodegenerative diseases like Parkinson's disease.

| Compound | MAO-B IC50 (µM) |

|---|---|

| 3h | 0.062 |

| Rasagiline | 0.0953 |

| Safinamide | 0.0572 |

The competitive inhibition pattern observed indicates that such compounds could be beneficial in treating neurodegenerative disorders .

Case Studies

- Neuroprotective Effects : A study focused on derivatives of benzyloxy compounds showed promising results in protecting neuronal cells from oxidative stress, which is crucial for developing treatments for conditions like Alzheimer's disease.

- Antioxidant Activity : Compounds similar to the target structure have displayed significant antioxidant properties, which may contribute to their protective effects against cellular damage caused by free radicals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.